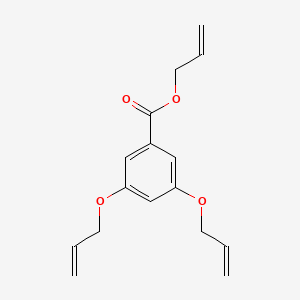
Allyl 3,5-bis(allyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3,5-bis(allyloxy)benzoate is an organic compound with the molecular formula C16H18O4 It is characterized by the presence of allyl groups attached to a benzoate core, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-bis(allyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under cooling conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 3,5-bis(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or hydroxyl groups.
Substitution: The allyl groups can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Polymerization: The compound can undergo polymerization reactions, particularly thiol-ene photopolymerization, to form crosslinked polymer networks.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Polymerization: Thiol-ene reactions are facilitated by photoinitiators and UV light.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted benzoates.
Polymerization: Formation of crosslinked polymer networks with enhanced mechanical properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Allyl 3,5-bis(allyloxy)benzoate in polymerization involves the formation of free radicals upon exposure to UV light. These radicals initiate the thiol-ene reaction, leading to the formation of crosslinked polymer networks. The molecular targets include the allyl groups and thiol groups, which undergo addition reactions to form stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Allyl 3-allyloxybenzoate: Similar structure but with fewer allyl groups, leading to different reactivity and polymerization behavior.
4,4’-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE): Contains a liquid crystalline structure, offering unique thermal and mechanical properties.
Uniqueness: Allyl 3,5-bis(allyloxy)benzoate is unique due to its multiple allyl groups, which provide enhanced reactivity and versatility in polymerization reactions. This makes it particularly valuable in the synthesis of high-performance materials with tailored properties .
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
prop-2-enyl 3,5-bis(prop-2-enoxy)benzoate |
InChI |
InChI=1S/C16H18O4/c1-4-7-18-14-10-13(16(17)20-9-6-3)11-15(12-14)19-8-5-2/h4-6,10-12H,1-3,7-9H2 |
InChI-Schlüssel |
RIGKJYIWZLKFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=CC(=C1)C(=O)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

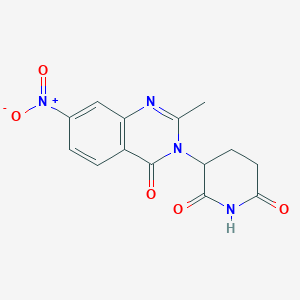

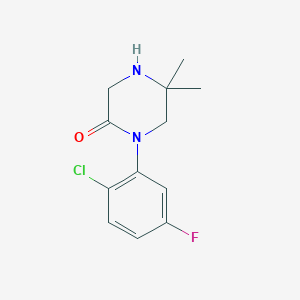
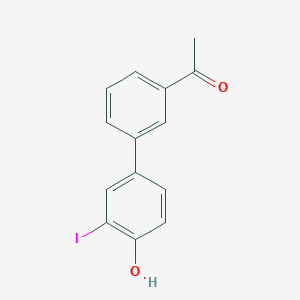
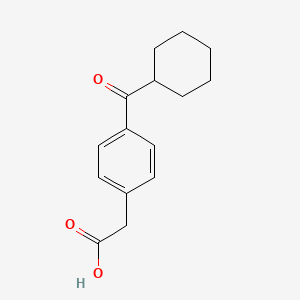





![5-bromo-3-(2,2-dimethyl-propyl)-3H-imidazo[4,5-b]pyridin-2-ylamine](/img/structure/B8391324.png)



